(S)-1-N-Fmoc-propane-1,2-diamine HCl

Description

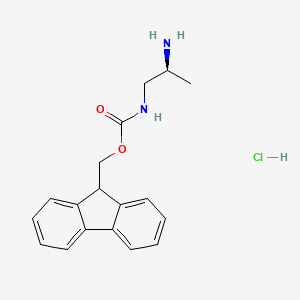

(S)-1-N-Fmoc-propane-1,2-diamine HCl is a chiral diamine derivative featuring a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the primary amine and a hydrochloride (HCl) counterion. This compound is structurally characterized by a three-carbon propane backbone with amine groups at positions 1 and 2. The Fmoc group enhances its utility in solid-phase peptide synthesis (SPPS) by enabling selective deprotection under mild basic conditions (e.g., piperidine), while the HCl salt improves solubility in polar solvents. Its stereospecific (S)-configuration is critical for applications requiring precise spatial orientation, such as chiral ligand design or bioactive peptide synthesis.

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-2-aminopropyl]carbamate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2.ClH/c1-12(19)10-20-18(21)22-11-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17;/h2-9,12,17H,10-11,19H2,1H3,(H,20,21);1H/t12-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSUDNYAYKBODBU-YDALLXLXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-N-Fmoc-propane-1,2-diamine hydrochloride typically involves the protection of the amino group of propane-1,2-diamine with an Fmoc group. This can be achieved through the reaction of propane-1,2-diamine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: On an industrial scale, the production of (S)-1-N-Fmoc-propane-1,2-diamine hydrochloride follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and precise control of reaction parameters such as temperature, pH, and solvent composition.

Types of Reactions:

Substitution Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine, to yield the free amine.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in its typical applications.

Coupling Reactions: It is often used in peptide coupling reactions where the protected amine group reacts with carboxylic acids or their derivatives.

Common Reagents and Conditions:

Piperidine: Used for deprotection of the Fmoc group.

Dichloromethane: Common solvent for the synthesis and reactions involving this compound.

Triethylamine: Used as a base in the protection reaction.

Major Products Formed:

Deprotected Amine: Upon removal of the Fmoc group.

Peptide Chains: When used in peptide synthesis, it contributes to the formation of longer peptide chains.

Scientific Research Applications

(S)-1-N-Fmoc-propane-1,2-diamine hydrochloride is widely used in scientific research, particularly in the fields of:

Chemistry: As a building block in the synthesis of complex organic molecules.

Biology: In the synthesis of peptides and proteins for biological studies.

Medicine: For the development of peptide-based drugs and therapeutic agents.

Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The primary mechanism of action of (S)-1-N-Fmoc-propane-1,2-diamine hydrochloride involves the protection of the amino group, which prevents unwanted side reactions during chemical synthesis. The Fmoc group can be selectively removed under basic conditions, allowing for the controlled release of the free amine for further reactions. This selective protection and deprotection mechanism is crucial in peptide synthesis and other organic transformations.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of (S)-1-N-Fmoc-propane-1,2-diamine HCl are best contextualized through comparison with analogous Fmoc-protected diamines and related derivatives. Key compounds for comparison include:

Fmoc-1,2-diaminoethane HCl (Ethylenediamine Derivative)

- Molecular Formula : C₁₇H₁₈N₂O₂·HCl

- Molecular Weight : 318.8 g/mol

- Key Differences: Backbone Length: Shorter two-carbon chain vs. three-carbon propane in the target compound. Applications: Widely used in SPPS for introducing N-methylated amino acids. highlights its superiority over unprotected ethane-1,2-diamine in achieving higher purity during N-methylation on solid supports . Cost: Higher price compared to unprotected ethylenediamine, but justified by improved synthetic outcomes . Physical Properties: Melting point and solubility data are comparable, though the propane derivative may exhibit marginally lower solubility due to increased hydrophobicity.

Fmoc-Dab(Boc)-OH (Diaminobutyric Acid Derivative)

- Molecular Formula : C₂₄H₂₈N₂O₆

- Molecular Weight : 464.5 g/mol

- Key Differences: Backbone Structure: Four-carbon diaminobutyric acid (Dab) with Boc protection on the secondary amine vs. propane-1,2-diamine with HCl. Functionality: Dual protection (Fmoc and Boc) allows orthogonal deprotection strategies, enabling complex peptide architectures. Applications: Specialized for incorporating β-amino acids or constrained peptide motifs, unlike the propane derivative’s focus on N-methylation .

Unprotected Propane-1,2-diamine

- Molecular Formula : C₃H₁₀N₂

- Molecular Weight : 74.12 g/mol

- Key Differences :

- Reactivity : Lacks Fmoc protection, making it unsuitable for stepwise SPPS.

- Handling : More volatile and prone to oxidation compared to the stabilized Fmoc-HCl derivative.

Cyclopropane Carboxamide Derivatives ()

- Examples : N,N-Diethyl-1-phenylcyclopropane-1-carboxamide derivatives (e.g., 15ae, 15af) .

- Key Differences :

- Core Structure : Cyclopropane rings with carboxamide functionalities vs. linear diamine backbone.

- Applications : Primarily used in medicinal chemistry for conformational restriction, contrasting with the peptide synthesis focus of the target compound.

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties

Biological Activity

(S)-1-N-Fmoc-propane-1,2-diamine hydrochloride is a chiral compound widely recognized for its utility in peptide synthesis and various biological applications. This article provides an in-depth exploration of its biological activity, synthesizing data from multiple studies and sources.

Chemical Structure and Properties

(S)-1-N-Fmoc-propane-1,2-diamine HCl features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to a propane-1,2-diamine backbone. Its molecular formula is CHClNO, with a molecular weight of approximately 250.75 g/mol. The Fmoc group enhances the compound's stability and solubility in aqueous environments, making it suitable for biological applications.

The biological activity of this compound arises primarily from its role as a building block in peptide synthesis. The chirality of the compound is crucial for its specificity in biological interactions, influencing how it binds to various receptors and enzymes. The mechanism generally involves:

- Peptide Bond Formation : The compound facilitates the formation of peptide bonds when incorporated into peptide sequences.

- Receptor Binding : Peptides synthesized using this compound may exhibit specific binding affinities to receptors, influencing cellular signaling pathways.

- Enzyme Inhibition : Some synthesized peptides demonstrate inhibitory effects on specific enzymes, which can be leveraged for therapeutic purposes.

1. Peptide Synthesis

This compound is predominantly used in solid-phase peptide synthesis (SPPS). Its ability to form stable linkages while maintaining the integrity of the Fmoc group allows for efficient synthesis of complex peptides.

2. Antimicrobial Activity

Research indicates that peptides derived from this compound exhibit antimicrobial properties against various pathogens. For example, studies have shown that certain peptoids synthesized from this compound demonstrate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

3. Enzyme Interaction Studies

Interaction studies reveal that peptides containing this compound can modulate enzyme activities. For instance, compounds synthesized from this building block have been evaluated for their ability to inhibit specific enzymes involved in metabolic pathways .

Case Study 1: Antimicrobial Peptoid Development

A study focused on synthesizing cationic peptoids using this compound showed promising results in terms of antimicrobial efficacy. The minimal inhibitory concentrations (MICs) were determined against various bacterial strains, highlighting the potential therapeutic applications of these peptoids.

| Peptoid | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Peptoid A | 10 | Staphylococcus aureus |

| Peptoid B | 15 | Escherichia coli |

| Peptoid C | 20 | Pseudomonas aeruginosa |

Case Study 2: Enzyme Inhibition

Another investigation examined the inhibitory effects of peptides synthesized from this compound on specific enzymes involved in cancer metabolism. The results indicated that certain derivatives could significantly reduce enzyme activity, suggesting potential applications in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.